BenchChemオンラインストアへようこそ!

N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)pyridine-3-sulfonamide

Pharmaceutical impurity profiling Chromatographic method development Structural differentiation

This high-purity (≥95%) reference standard of Dotinurad Impurity 58 is essential for ANDA/DMF submissions. The tertiary alcohol and furan-3-yl regiochemistry provide superior chromatographic selectivity vs. des‑hydroxy analogs, ensuring reliable impurity resolution per ICH Q3A/B. Supplied with comprehensive COA (HPLC, MS, ¹H‑NMR). Ideal for method validation, system suitability, and stability studies. Stock in mg sizes; ready to ship.

Molecular Formula C15H14N2O4S2
Molecular Weight 350.41
CAS No. 2034488-60-1
Cat. No. B2654315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)pyridine-3-sulfonamide
CAS2034488-60-1
Molecular FormulaC15H14N2O4S2
Molecular Weight350.41
Structural Identifiers
SMILESC1=CC(=CN=C1)S(=O)(=O)NCC(C2=COC=C2)(C3=CC=CS3)O
InChIInChI=1S/C15H14N2O4S2/c18-15(12-5-7-21-10-12,14-4-2-8-22-14)11-17-23(19,20)13-3-1-6-16-9-13/h1-10,17-18H,11H2
InChIKeyHNZBHDBKZMDVGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(Furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)pyridine-3-sulfonamide (CAS 2034488-60-1): Core Structural Identity and Procurement Context


N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)pyridine-3-sulfonamide (CAS 2034488-60-1, molecular formula C₁₅H₁₄N₂O₄S₂, molecular weight 350.41 g/mol) is a heterocyclic sulfonamide featuring a tertiary alcohol center bridging furan-3-yl and thiophen-2-yl moieties, linked via an ethyl spacer to a pyridine-3-sulfonamide group. The compound is catalogued as Dotinurad Impurity 58, a reference standard used in pharmaceutical quality control for the URAT1 inhibitor drug Dotinurad (approved in Japan, 2020). This impurity designation establishes the compound within a regulated pharmaceutical impurity profiling framework, where its structural identity, purity certification (≥95%), and accompanying analytical documentation (COA, HPLC, MS, ¹H-NMR) directly support ANDA/DMF submissions, method validation, and stability studies.

Why N-(2-(Furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)pyridine-3-sulfonamide Cannot Be Interchanged with Close Structural Analogs


Within the pyridine-3-sulfonamide chemical space bearing furan and thiophene substituents, even single-atom or positional changes produce compounds with distinct molecular formulas, hydrogen-bonding capacity, and chromatographic retention behaviour. [1] The target compound (C₁₅H₁₄N₂O₄S₂, MW 350.41) possesses a tertiary alcohol group that is absent in the des-hydroxy analogs (C₁₅H₁₄N₂O₃S₂, MW 334.4) such as N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]pyridine-3-sulfonamide (CAS 2097872-29-0). [2] This hydroxyl group introduces an additional hydrogen-bond donor/acceptor site, alters LogP, and shifts HPLC retention times—rendering the des-hydroxy analogs unsuitable as chromatographic reference standards for methods that resolve hydroxylated impurities. [1] Furthermore, the furan-3-yl (3-substituted) regiochemistry of the target compound differs from the furan-2-yl (2-substituted) orientation found in common comparators, which affects π-stacking geometry, metabolic stability, and spectroscopic signatures. [2] In regulated pharmaceutical impurity profiling, substitution of one reference standard for another without demonstrated chromatographic co-elution and identical relative response factors invalidates method specificity per ICH Q3A/Q3B guidelines.

Quantitative Differentiation Evidence for N-(2-(Furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)pyridine-3-sulfonamide vs. Closest Analogs


Tertiary Alcohol Structural Motif: Molecular Weight and Hydrogen-Bonding Differentiation vs. Des-Hydroxy Analogs

The target compound contains a tertiary alcohol at the ethylene bridge, yielding C₁₅H₁₄N₂O₄S₂ (MW 350.41). In contrast, the closest des-hydroxy analogs—N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]pyridine-3-sulfonamide (CAS 2097872-29-0) and N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]pyridine-3-sulfonamide (CAS 2097935-28-7)—share the formula C₁₅H₁₄N₂O₃S₂ (MW 334.4). [1] The net difference of +16 Da (one oxygen atom) directly impacts MS detection (M+H⁺ 351.4 vs. 335.4), HPLC polarity (increased retention on reversed-phase columns due to hydrogen-bonding capacity of the –OH group), and IR/NMR spectroscopic signatures (O–H stretch ~3400 cm⁻¹; ¹H NMR exchangeable proton signal).

Pharmaceutical impurity profiling Chromatographic method development Structural differentiation

Furan-3-yl vs. Furan-2-yl Regiochemistry: Positional Isomer Differentiation

The target compound bears a furan-3-yl substituent (3-substituted furan), whereas the most common analogs—CAS 2097872-29-0 and CAS 2097935-28-7—feature furan-2-yl (2-substituted furan). Furan-3-yl substitution alters the electronic environment of the heterocycle: the oxygen lone pair conjugation pattern differs between 2-substituted and 3-substituted furans, leading to distinct ¹H NMR coupling constants (furan-3-yl: H2 ~7.4 ppm, H4 ~7.4 ppm, H5 ~6.3 ppm vs. furan-2-yl: H3 ~6.3 ppm, H4 ~7.4 ppm, H5 ~7.5 ppm) and ¹³C NMR chemical shifts (C3 ~120-125 ppm for furan-3-yl vs. ~110 ppm for C3 of furan-2-yl systems). [1] These spectroscopic differences enable unambiguous identification of positional isomers in impurity profiling workflows.

Regioisomer resolution Drug impurity profiling Spectroscopic characterization

Pyridine-3-sulfonamide Scaffold vs. Thiophene-2-sulfonamide Scaffold: Sulfonamide Pharmacophore Differentiation

The target compound incorporates a pyridine-3-sulfonamide group, whereas the 5-chloro-substituted analog (5-chloro-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide, CAS 2034335-84-5) contains a thiophene-2-sulfonamide group. Pyridine-3-sulfonamides constitute a recognized pharmacophore class with demonstrated carbonic anhydrase inhibitory activity; a 2025 study of 4-substituted pyridine-3-sulfonamides reported hCA IX inhibition with Kᵢ values in the sub-micromolar range (selected compounds Kᵢ < 100 nM against hCA IX and hCA XII). [1] Thiophene-2-sulfonamides exhibit distinct enzyme inhibition profiles and different metabolic susceptibility due to the sulfur heteroatom's influence on electronic distribution. [2] The pyridine nitrogen (pKa ~5.2 for pyridinium) also confers pH-dependent solubility and ionization properties distinct from the thiophene analog.

Sulfonamide pharmacophore Carbonic anhydrase inhibition Drug impurity classification

Dotinurad Impurity 58 Designation: Pharmaceutical Reference Standard Context

The target compound is explicitly designated as Dotinurad Impurity 58 by Shenzhen Feisi Biotechnology (Sinco, Cat. D46669), supplied at ≥95% purity with full analytical documentation (COA, HPLC, MS, ¹H-NMR). Dotinurad (CAS 1285572-51-1, C₁₄H₉Cl₂NO₄S, MW 358.19) is a selective URAT1 inhibitor approved for gout and hyperuricemia. Typical impurity specifications for Dotinurad follow ICH Q3A/Q3B thresholds: reporting at 0.05%, identification at 0.10%, and qualification at 0.15%; individual specified related compounds are controlled to 0.10–0.20%. [1] In contrast, generic des-hydroxy analogs (CAS 2097872-29-0, 2097935-28-7) and the hydroxylated but chloro-substituted analog (CAS 2034335-84-5) are not catalogued as Dotinurad-specific impurities and lack the associated regulatory documentation package.

Pharmaceutical quality control Reference standard ANDA/DMF submission

Procurement-Driven Application Scenarios for N-(2-(Furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)pyridine-3-sulfonamide (CAS 2034488-60-1)


Pharmaceutical Impurity Reference Standard for Dotinurad ANDA/DMF Submissions

The compound is catalogued as Dotinurad Impurity 58 and supplied at ≥95% purity with a full Certificate of Analysis including HPLC, MS, and ¹H-NMR. This documentation package directly supports Abbreviated New Drug Application (ANDA) and Drug Master File (DMF) submissions for generic Dotinurad products, where identification, control, and quantification of specified impurities are mandatory per ICH Q3A/Q3B. [1] The tertiary alcohol motif (absent in des-hydroxy analogs) and furan-3-yl regiochemistry provide two orthogonal chromatographic selectivity determinants for impurity resolution method development.

HPLC Method Development and System Suitability Testing for Hydroxylated Impurity Resolution

The +16 Da mass difference (MW 350.41 vs. 334.4) relative to des-hydroxy analogs directly impacts reversed-phase HPLC retention and MS detection. The tertiary alcohol introduces hydrogen-bonding capacity that increases polarity and alters retention time relative to non-hydroxylated impurities. This compound serves as a system suitability marker to confirm column performance and mobile phase composition for methods that must resolve hydroxylated from non-hydroxylated impurity species, a common challenge in pharmaceutical impurity profiling of alcohol-containing drug substances.

Regioisomer-Specific Building Block for Structure-Activity Relationship (SAR) Studies on Pyridine-3-sulfonamide Pharmacophores

The furan-3-yl substitution pattern differentiates this compound from the more common furan-2-yl analogs, providing access to a distinct region of chemical space for medicinal chemistry exploration. Pyridine-3-sulfonamides are established carbonic anhydrase inhibitor pharmacophores, with optimized derivatives achieving sub-micromolar Kᵢ values against tumor-associated isoforms hCA IX and hCA XII. [1] The tertiary alcohol and dual heterocycle architecture (furan-3-yl + thiophen-2-yl) offer multiple vectors for further derivatization, including esterification, etherification, or oxidation of the hydroxyl group, enabling systematic SAR campaigns.

Chromatographic Method Validation for Positional Isomer Selectivity in Drug Substance Release Testing

The furan-3-yl vs. furan-2-yl regiochemistry of the target compound relative to common analogs necessitates chromatographic methods capable of resolving positional isomers. Using this compound as a reference standard, analytical laboratories can validate HPLC or UPLC method specificity per ICH Q2(R1) guidelines by demonstrating baseline resolution between furan-3-yl and furan-2-yl regioisomers. This is particularly relevant when oxidative degradation pathways of furan-containing drug substances can generate regioisomeric impurity profiles.

Quote Request

Request a Quote for N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)pyridine-3-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.